胸腺嘧啶

概述

描述

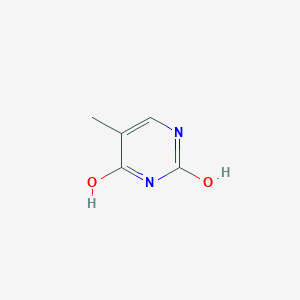

Thymine is one of the four nucleobases in the nucleic acid of DNA that are represented by the letters G–C–A–T. It is a pyrimidine derivative with a single ring structure, which pairs with adenine (A) in DNA through two hydrogen bonds to assist in stabilizing the nucleic acid structures .

Synthesis Analysis

Thymine and its derivatives can be synthesized through various chemical reactions. For instance, 3-(2-Carboxyethyl)thymine (3-CET) was synthesized from β-propiolactone and dThd5′P, which involved the intermediate 3-(2-carboxyethyl)thymidine-5′-monophosphoric acid (3-CEdThd5′P) and subsequent hydrolysis . Another synthesis method reported the creation of 1-(2-deoxy-3-methyl-beta-D-xylosyl)thymine from 5′-O-trityl-3′-keto-2′-deoxythymidine using a novel organometallic reagent . Additionally, thymine-functionalized materials, such as MIL-101-Thymine, have been synthesized for applications like mercury removal from water .

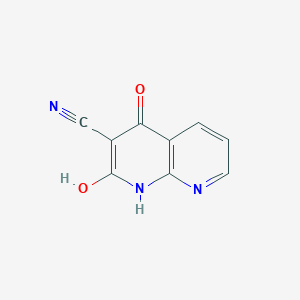

Molecular Structure Analysis

The molecular structure of thymine has been extensively studied. For example, the crystal and molecular structure of a thymine-thymine adduct, a product of UV-irradiated thymine, was confirmed using single-crystal x-ray diffraction analysis . Computational and experimental characterization of five crystal forms of thymine revealed polymorphism and polytypism/disorder in its structure, with variations in the location of oxygen and hydrogen atoms .

Chemical Reactions Analysis

Thymine undergoes various chemical reactions, including the formation of thymine glycol in DNA by chemical oxidants and ionizing radiation . The unconventional model of polynucleotides showed that cyclic tetramers derived from 1.3-trimethylene thymine could form intermolecular "photodimers" upon irradiation . Furthermore, thymine derivatives have been labeled with tritium at different positions for research purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thymine derivatives have been explored in several studies. Thyminyl dipeptides, for example, demonstrated self-assembly behavior and biomolecular recognition properties, forming extensive molecular architectures and interacting with nucleic acids and serum proteins . The photochemical properties of thymine derivatives, such as the cyclic tetramer derived from 1.3-trimethylene thymine, have also been investigated, revealing the formation of photodimers . The adsorption properties of thymine-functionalized materials, like MIL-101-Thymine, have been studied for environmental applications, showing high efficiency and selectivity in removing mercury from water .

科学研究应用

-

DNA Synthesis

- Field : Molecular Biology

- Application : Thymine is one of the four nucleobases in the nucleic acid of DNA, represented by the letters G–C–A–T . It binds to adenine (A) via two hydrogen bonds, thereby stabilizing the nucleic acid structures .

- Method : Thymine combined with deoxyribose creates the nucleoside deoxythymidine, which can be phosphorylated with up to three phosphoric acid groups, producing dTMP (deoxythymidine monophosphate), dTDP, or dTTP (for the di- and tri- phosphates, respectively) .

- Outcome : This process is crucial for the replication and transcription of DNA, and thus, for the propagation of genetic information .

-

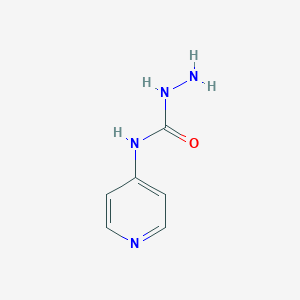

Cancer Treatment

- Field : Oncology

- Application : Thymine could be a target for actions of 5-fluorouracil (5-FU) in cancer treatment . 5-FU can be a metabolic analog of thymine (in DNA synthesis) or uracil (in RNA synthesis). Substitution of this analog inhibits DNA synthesis in actively dividing cells .

- Method : The treatment involves the administration of 5-FU, which substitutes thymine during DNA synthesis, thereby inhibiting the process and preventing the division and growth of cancer cells .

- Outcome : This approach has been used in the treatment of various types of cancers, contributing to the reduction of tumor growth .

-

Mutation Research

- Field : Genetics

- Application : Thymine plays a significant role in mutation research. An imbalance of thymine availability, either a deficiency or an excess of thymine, causes increased mutation .

- Method : This involves studying the effects of thymine imbalance on DNA mutations, often through laboratory experiments involving organisms like bacteriophage T4 and Escherichia coli .

- Outcome : The mutations caused by thymine deficiency appear to occur only at AT base pair sites in DNA and are often AT to GC transition mutations .

-

Anti-inflammatory Effects

- Field : Pharmacology

- Application : Thymine, as a component of pyrimidines, has been associated with anti-inflammatory effects .

- Method : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Outcome : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

UV Excitation Research

- Field : Photochemistry

- Application : Thymine plays a crucial role in UV excitation research. After UV excitation, gas phase thymine returns to a ground state in 5 to 7 ps, showing multiple time constants .

- Method : This involves nonadiabatic dynamics simulation of thymine based on ADC(2) surfaces .

- Outcome : The results show that trapping in S2 is strongly reduced in comparison to previous simulations considering only non-dynamic electron correlation on CASSCF surfaces .

-

Pharmacological Effects

- Field : Pharmacology

- Application : Thymine, as a component of pyrimidines, displays a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Method : The pharmacological effects are attributed to the inhibitory response of pyrimidines against the expression and activities of certain vital inflammatory mediators .

- Outcome : A large number of pyrimidines exhibit potent pharmacological effects .

-

UV Damage Repair

- Field : Molecular Biology

- Application : Thymine is involved in the repair of UV-induced damage. One of the common mutations of DNA involves two adjacent thymines or cytosine, which, in presence of ultraviolet light, may form thymine dimers, causing “kinks” in the DNA molecule that inhibit normal function .

- Method : The repair mechanism involves enzymes that recognize the distortion caused by the dimer and replace the section of DNA containing the dimer .

- Outcome : This process is crucial for maintaining the integrity of the genetic code and preventing mutations caused by UV radiation .

-

Synthetic Biology

- Field : Synthetic Biology

- Application : Thymine is used in the creation of synthetic organisms. Scientists have expanded the genetic alphabet (which includes thymine) by creating synthetic DNA molecules incorporating new, artificial nucleotides .

- Method : This involves chemical synthesis of new nucleotides and their incorporation into DNA strands in vitro .

- Outcome : This research could lead to the creation of entirely new life forms and bio-based materials .

-

Biochemical Research

- Field : Biochemistry

- Application : Thymine is used as a fundamental component in biochemical research, particularly in the study of DNA structure and function .

- Method : This involves various laboratory techniques such as DNA sequencing, polymerase chain reaction (PCR), and others .

- Outcome : This research contributes to our understanding of genetics, disease mechanisms, and the development of new therapeutic strategies .

-

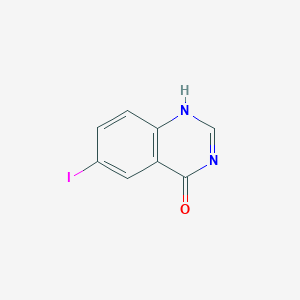

Pharmaceutical Synthesis

- Field : Pharmaceutical Chemistry

- Application : Thymine is used in the synthesis of certain pharmaceuticals. For example, the antiviral drug stavudine is a synthetic thymidine analogue .

- Method : This involves chemical synthesis of drug molecules using thymine or its derivatives as starting materials .

- Outcome : This research contributes to the development of new drugs and therapies .

-

Theoretical Aspects

- Field : Theoretical Chemistry

- Application : Thymine plays a crucial role in theoretical aspects of chemistry. After UV excitation, gas phase thymine returns to a ground state in 5 to 7 ps, showing multiple time constants .

- Method : This involves nonadiabatic dynamics simulation of thymine based on ADC(2) surfaces .

- Outcome : The results show that trapping in S2 is strongly reduced in comparison to previous simulations considering only non-dynamic electron correlation on CASSCF surfaces .

-

Laboratory Synthesis

- Field : Organic Chemistry

- Application : Thymine was first prepared by hydrolysis of the corresponding nucleoside obtained from natural sources. Interest in its direct chemical synthesis began in the early 1900s .

- Method : A more practical synthesis used methylisothiourea in a condensation reaction with ethyl formyl propionate, followed by hydrolysis of the pyrimidine intermediate .

- Outcome : This research contributes to the development of new methods for the synthesis of nucleic acid components .

-

Renal Cell Carcinoma Research

- Field : Oncology

- Application : Thymine dimers (TDs) have been investigated for their expression within renal cell carcinoma (RCC) tumor tissue and tumor-adjacent healthy renal parenchyma . TDs were traditionally considered photo-dependent pre-mutagenic lesions, occurring exclusively during ultra-violet light exposure .

- Method : The study involved the use of a TD-targeted IHC monoclonal antibody, clone KTM53, to investigate TD expression within RCC tumor tissue and tumor-adjacent healthy renal parenchyma .

- Outcome : Out of the 54 RCCs evaluated, 77.8% showed nuclear TD-expression in RCC tumor tissue and 37% in the tumor-adjacent healthy renal parenchyma .

-

UV Damage and Mutagenesis

- Field : Molecular Biology

- Application : The photodimerization reaction between two adjacent thymine bases within a single strand has been the subject of numerous studies due to its potential to induce DNA mutagenesis and possible tumorigenesis in human skin cells .

- Method : This involves studying the effects of UV light on thymine bases in DNA, often through laboratory experiments involving organisms like bacteriophage T4 and Escherichia coli .

- Outcome : The results of these studies contribute to our understanding of the mechanisms of DNA damage and repair, and the role of UV light in mutagenesis and carcinogenesis .

-

Thymine Dimer Formation

- Field : Biochemistry

- Application : One of the common mutations of DNA involves two adjacent thymines or cytosine, which, in presence of ultraviolet light, may form thymine dimers, causing “kinks” in the DNA molecule that inhibit normal function .

- Method : The study of thymine dimer formation involves various laboratory techniques such as UV irradiation of DNA samples, followed by analysis using techniques like mass spectrometry .

- Outcome : This research contributes to our understanding of the mechanisms of DNA damage and repair, and the role of UV light in mutagenesis and carcinogenesis .

-

Chemical Synthesis

- Field : Organic Chemistry

- Application : Thymine was first prepared by hydrolysis of the corresponding nucleoside obtained from natural sources. Interest in its direct chemical synthesis began in the early 1900s .

- Method : A more practical synthesis used methylisothiourea in a condensation reaction with ethyl formyl propionate, followed by hydrolysis of the pyrimidine intermediate .

- Outcome : This research contributes to the development of new methods for the synthesis of nucleic acid components .

安全和危害

未来方向

Thymine could also be a target for actions of 5-fluorouracil (5-FU) in cancer treatment. 5-FU can be a metabolic analog of thymine (in DNA synthesis) or uracil (in RNA synthesis). Substitution of this analog inhibits DNA synthesis in actively dividing cells . Future research directions include understanding the interplay of supercoiling and local defects in DNA damage repair systems .

Relevant Papers Several papers have been published on Thymine. For instance, a paper discusses the selective detection of thymine in real samples using gold nanoparticles as a biochemical sensor . Another paper discusses the interplay of supercoiling and thymine dimers in DNA . A third paper discusses the role of Thymine DNA Glycosylase in transcription and active DNA demethylation .

属性

IUPAC Name |

5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Record name | thymine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thymine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-14-6 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4052342 | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.82 mg/mL | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000133 [mmHg] | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Thymine | |

CAS RN |

65-71-4, 2792-47-4 | |

| Record name | Thymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-3H thymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR26YLT7LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

320 °C | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

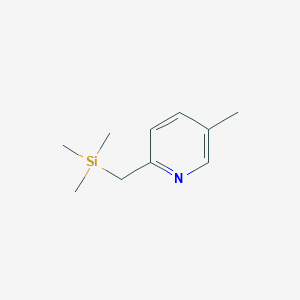

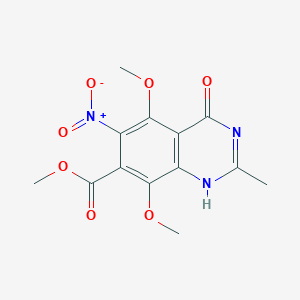

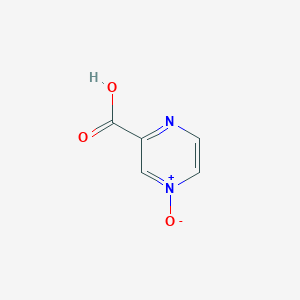

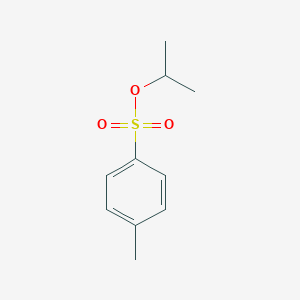

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

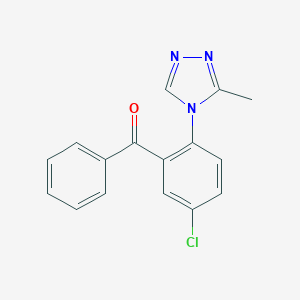

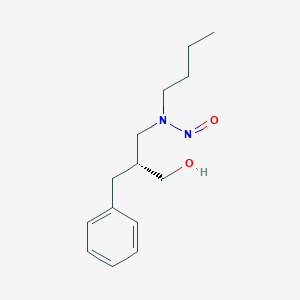

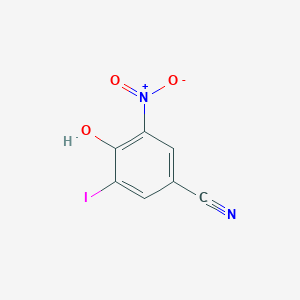

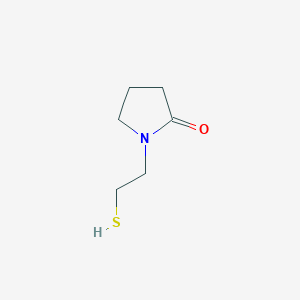

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)

![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)

![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)